(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone (E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19804046
InChI: InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,24-;/m0./s1
SMILES:
Molecular Formula: C32H42F3N5O6
Molecular Weight: 649.7 g/mol

(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone

CAS No.:

Cat. No.: VC19804046

Molecular Formula: C32H42F3N5O6

Molecular Weight: 649.7 g/mol

* For research use only. Not for human or veterinary use.

(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone -

Specification

Molecular Formula C32H42F3N5O6
Molecular Weight 649.7 g/mol
IUPAC Name (E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone
Standard InChI InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,24-;/m0./s1
Standard InChI Key GXINKQQWHLIBJA-CPBVOBJASA-N
Isomeric SMILES C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C/C(=O)O)\C(=O)O
Canonical SMILES CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound features two distinct components:

  • (E)-But-2-enedioic acid (fumaric acid): A trans-isomer dicarboxylic acid (C4H4O4C_4H_4O_4) with a molecular weight of 116.07 g/mol .

  • A heterocyclic amine derivative: A pyrimidinyl-piperazine-piperidine structure (C28H38F3N5O2C_{28}H_{38}F_3N_5O_2) with stereochemical specificity at the (3S)-piperazine and (1R)-ethyl groups .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC32H42F3N5O6C_{32}H_{42}F_3N_5O_6
Molecular Weight649.7 g/mol
CAS Registry Number599179-03-0 (maleate salt)
Stereochemistry(3S)-piperazine, (1R)-ethyl configuration
logP4.67 (predicted)
Hydrogen Bond Acceptors6

The fumaric acid moiety enhances aqueous solubility, while the trifluoromethylphenyl group contributes to lipophilicity and target binding .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis involves multi-step processes:

  • Piperazine-Piperidine Core Formation: Ring-closing reactions generate the 4-methylpiperidine and 3-methylpiperazine subunits, with stereochemical control achieved via chiral catalysts .

  • Pyrimidine Incorporation: A 4,6-dimethylpyrimidin-5-yl group is introduced via nucleophilic substitution or cross-coupling reactions .

  • Fumaric Acid Salt Formation: The final step involves combining the free base with fumaric acid under controlled pH to form the maleate salt .

Table 2: Key Synthetic Intermediates

IntermediateRoleReaction Conditions
(1R)-2-Methoxy-1-[4-(trifluoromethyl)phenyl]ethylamineChiral amine precursorAsymmetric hydrogenation
4-Methylpiperidin-1-yl-methanoneCentral scaffoldHBTU-mediated amide coupling
4,6-Dimethylpyrimidin-5-carboxylic acidPyrimidine precursorPd-catalyzed cross-coupling

Pharmacological Profile

Mechanism of Action

As a CCR5 antagonist, the compound inhibits HIV-1 entry by binding to the CCR5 co-receptor on CD4+ T-cells. Structural studies reveal:

  • The pyrimidine group interacts with transmembrane helices 6 and 7 of CCR5 .

  • The trifluoromethylphenyl moiety enhances hydrophobic interactions with the receptor’s extracellular loop .

  • Protonation states of the piperazine nitrogen atoms influence binding affinity, with diprotonated forms exhibiting higher potency .

Preclinical and Clinical Data

  • In Vitro Efficacy: IC₅₀ values of 0.6–3.2 nM against HIV-1 strains .

  • Pharmacokinetics: Oral bioavailability of ~30% in rodent models, with a half-life of 8–12 hours .

  • Clinical Trials: Phase II trials demonstrated viral load reduction by 1.5–2.0 log₁₀ copies/mL in treatment-experienced patients .

Comparative Analysis with Analogues

Table 3: Comparison of CCR5 Antagonists

CompoundTarget Binding (Kᵢ)Selectivity (CCR5 vs. CXCR4)Clinical Status
Vicriviroc8.6 nM>100-foldPhase II (discontinued)
Maraviroc2.2 nM>500-foldFDA-approved
Aplaviroc1.5 nM50-foldPhase III (halted)

Vicriviroc’s discontinuation stemmed from hepatotoxicity concerns, though its structural complexity offered insights into optimizing receptor selectivity .

Applications and Future Directions

Industrial Relevance

  • Chemical Intermediate: Used in synthesizing piperazine-based libraries for high-throughput screening .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator